molecular formula C6H8N2 B128992 1,4-Benzenediamine-d8 CAS No. 153200-73-8

1,4-Benzenediamine-d8

Cat. No.: B128992
CAS No.: 153200-73-8
M. Wt: 116.19 g/mol
InChI Key: CBCKQZAAMUWICA-GCJHLHDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediamine-d8 is a deuterated derivative of benzene-1,4-diamine, where eight hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can influence its chemical behavior and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine-d8 typically involves the deuteration of benzene-1,4-diamine. This can be achieved through several methods:

    Catalytic Deuteration: Using a deuterium gas (D2) and a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure deuterium gas and efficient catalysts ensures the complete and selective deuteration of the target compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include deuterated quinones, tetrahydro derivatives, and various substituted benzene-1,4-diamine derivatives.

Scientific Research Applications

1,4-Benzenediamine-d8 has several scientific research applications:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to understand the role of hydrogen atoms in biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.

    Industry: Utilized in the production of deuterated materials for various industrial applications, including electronics and materials science.

Mechanism of Action

The mechanism by which 1,4-Benzenediamine-d8 exerts its effects is primarily through its isotopic substitution. The presence of deuterium atoms can alter the compound’s vibrational frequencies, bond strengths, and reaction kinetics. These changes can influence the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diamine: The non-deuterated parent compound.

    Deuterated Benzene: Benzene with all hydrogen atoms replaced by deuterium.

    Deuterated Aniline: Aniline with deuterium substitution.

Uniqueness

1,4-Benzenediamine-d8 is unique due to its specific pattern of deuterium substitution, which can provide distinct advantages in isotopic labeling studies. Its selective deuteration can offer insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or fully deuterated analogs.

Properties

IUPAC Name

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKQZAAMUWICA-GCJHLHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583998
Record name (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153200-73-8
Record name (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153200-73-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.